7-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
7-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 3,4-dichlorobenzyl-piperazine moiety, a methyl group at position 5, and a phenyl group at position 2. The 3,4-dichlorobenzyl group on the piperazine ring enhances lipophilicity and may influence receptor binding affinity, while the phenyl and methyl groups contribute to steric and electronic modulation of the core structure .
Properties
Molecular Formula |
C24H23Cl2N5 |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
7-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H23Cl2N5/c1-17-13-23(31-24(28-17)20(15-27-31)19-5-3-2-4-6-19)30-11-9-29(10-12-30)16-18-7-8-21(25)22(26)14-18/h2-8,13-15H,9-12,16H2,1H3 |
InChI Key |
BAODZKKFSNAFQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 3,4-dichlorobenzyl group: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine core with a 3,4-dichlorobenzyl halide in the presence of a base.
Attachment of the piperazine ring: The final step involves the reaction of the intermediate with piperazine under suitable conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
7-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring or the benzyl group, using appropriate nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 7-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 2: Physicochemical and Activity Data
*Calculated based on molecular formula.
Key Research Findings
Substituent Impact on Activity: The 3,4-dichlorobenzyl group in the target compound confers higher binding affinity to hydrophobic pockets in enzyme active sites compared to mono-chloro or non-halogenated analogs (e.g., benzyl or methylpiperazine derivatives) . Sulfanyl-containing analogs (e.g., compound from ) exhibit reduced metabolic stability due to oxidation susceptibility, whereas piperazine-linked derivatives show prolonged half-lives in pharmacokinetic studies .
Synthetic Efficiency :
- The target compound’s synthesis via 7-chloro intermediate substitution (using POCl3) is a well-established route, achieving >80% yield in optimized conditions . In contrast, ultrasound-assisted synthesis () improves reaction rates for analogs with electron-withdrawing substituents but requires specialized equipment .
Structural Flexibility :
- Pyrido-fused derivatives (e.g., ) demonstrate altered bioactivity profiles due to increased aromatic surface area, which may enhance intercalation with nucleic acids but reduce selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
